Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
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Overview
Description
Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a nitrogen-containing heterocyclic compound.
Mechanism of Action
Target of Action
Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a synthetic compound that has been found to interact with various biological targets. Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to exhibit potent inhibitory activity against c-met protein kinase , a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing.
Mode of Action
It is known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function or activity.
Biochemical Pathways
Given the compound’s potential interaction with c-met protein kinase , it may influence pathways related to cellular growth and regeneration.
Result of Action
Compounds with similar structures have shown promising anti-tumor activity against various cancer cell lines , suggesting potential cytotoxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazolo[4,3-a]pyrazine derivatives typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with various reagents under controlled conditions . Another approach involves the use of commercially available non-expensive reagents to create a small library of triazolopyrazines with various substituents .
Industrial Production Methods
Industrial production methods for these compounds often involve multi-step synthesis processes that ensure high yields and purity. These methods are designed to be scalable and cost-effective, utilizing readily available starting materials and reagents .
Chemical Reactions Analysis
Types of Reactions
Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: This compound has shown potential as an antibacterial and anticancer agent
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Another triazolo[4,3-a]pyrazine derivative with similar biological activities.
4-Oxo-pyridazinone derivatives: These compounds also exhibit significant biological activities and are used in similar research applications.
Uniqueness
Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate stands out due to its specific structural features that confer unique biological activities. Its ability to inhibit specific enzymes and its potential as an antibacterial and anticancer agent make it a valuable compound in scientific research .
Properties
IUPAC Name |
sodium;8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2.Na/c1-4-5-9-10-6(7(12)13)11(5)3-2-8-4;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWPLUVYRDIWOX-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN2C1=NN=C2C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N4NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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